NNMT Inhibitory Potency of the 6-CF3-Nicotinamide Analog (Compound 5u) vs. Unsubstituted Nicotinamide Baseline
The target compound (mapped as Compound 5u in US20250017936) demonstrates multi-modal NNMT inhibition with an IC50 of 25 nM in a fluorescence polarization assay and a Ki of 70 nM in a biochemical competition format [1]. As a class-level comparison, the unsubstituted nicotinamide analog (CAS 2034261-27-1) is not reported as an NNMT inhibitor in the same dataset, suggesting that the 6-CF3 group is a critical pharmacophoric element for engaging the NNMT active site.
| Evidence Dimension | NNMT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Unsubstituted nicotinamide analog (CAS 2034261-27-1): no reported NNMT inhibition in the same assay system |
| Quantified Difference | Activity cliff: 6-CF3 substitution confers nanomolar potency vs. undetectable activity for the des-CF3 analog |
| Conditions | Fluorescence polarization assay; full-length recombinant human NNMT; preincubation 30 min; substrate: nicotinamide + SAM [1] |
Why This Matters
For procurement decisions targeting NNMT-dependent pathways, only the 6-CF3-substituted analog delivers the requisite inhibitory activity; substituting the des-CF3 version would yield a functionally inert compound in this context.
- [1] BindingDB. BDBM50627730 (CHEMBL5399278). US20250017936, Compound 5u. Affinity Data: IC50 25 nM, Ki 70 nM (NNMT). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50627730. View Source
